5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride

Aqueous solubility Formulation development Salt selection

(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride (CAS 1909301-35-4) is a chiral amino acid derivative hydrochloride salt with molecular formula C14H27ClN2O3 and molecular weight 306.83 g/mol. The compound features a 5-methylhexanoic acid backbone functionalized at the 3-position with a pyrrolidin-2-yl acetamido moiety, placing it within the class of gamma-amino acid derivatives structurally related to pregabalin.

Molecular Formula C14H27ClN2O3
Molecular Weight 306.83 g/mol
Cat. No. B12441555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride
Molecular FormulaC14H27ClN2O3
Molecular Weight306.83 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)CNC(=O)CC1CCCN1.Cl
InChIInChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-14(18)19)9-16-13(17)8-12-4-3-5-15-12;/h10-12,15H,3-9H2,1-2H3,(H,16,17)(H,18,19);1H
InChIKeyKSBCIESMYXKZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride: Structural Overview and Procurement Considerations


(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride (CAS 1909301-35-4) is a chiral amino acid derivative hydrochloride salt with molecular formula C14H27ClN2O3 and molecular weight 306.83 g/mol [1]. The compound features a 5-methylhexanoic acid backbone functionalized at the 3-position with a pyrrolidin-2-yl acetamido moiety, placing it within the class of gamma-amino acid derivatives structurally related to pregabalin . It is supplied as a hydrochloride salt, which enhances aqueous solubility relative to its free base form, making it more suitable for aqueous formulation and biological assay conditions . The compound is typically offered at ≥95% purity and is primarily utilized as a pharmaceutical intermediate or research tool in medicinal chemistry programs .

Why Generic Substitution Fails for 5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic Acid Hydrochloride


Generic substitution within this compound class is unreliable because subtle structural variations produce divergent physicochemical and pharmacological profiles. The target compound incorporates a pyrrolidin-2-yl acetamido linker at the 3-position, distinguishing it from pregabalin (which bears a primary aminomethyl group) and from regioisomeric analogs such as 5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid (which uses a pyrrolidin-3-yl formamide linkage) . These structural differences affect hydrogen-bonding capacity (four H-bond donors vs. fewer in analogs), topological polar surface area (78.4 Ų), and conformational flexibility (eight rotatable bonds), all of which influence solubility, permeability, and target engagement . The hydrochloride salt form further differentiates this compound from its free base counterparts, offering enhanced aqueous solubility critical for reproducible in vitro assay conditions [1]. Consequently, procurement specifications must explicitly require the (3S) enantiomer, the pyrrolidin-2-yl (not pyrrolidin-3-yl) regioisomer, and the hydrochloride salt form to ensure experimental reproducibility.

Quantitative Differentiation Evidence for 5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic Acid Hydrochloride


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Formulation Readiness

The target compound is supplied exclusively as the hydrochloride salt (C₁₄H₂₇ClN₂O₃), whereas structural analogs such as 5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid are available as free bases (C₁₃H₂₄N₂O₃, MW 256.34) . The hydrochloride salt form introduces an ionizable chloride counterion, which typically enhances aqueous solubility by 1–3 orders of magnitude compared to the corresponding free base, based on class-level salt formation principles [1]. While direct solubility measurements for this specific compound are not publicly available, the salt form eliminates the need for pre-formulation salt screening and enables direct use in aqueous biological buffers, reducing experimental variability in dose-response assays.

Aqueous solubility Formulation development Salt selection

Stereochemical Definition: (3S) Enantiomeric Configuration and Chiral Purity

The target compound is defined with a single chiral center at the 3-position in the (S) configuration, as confirmed by the InChI stereochemical descriptor '/t11-,12?;/m0./s1' and IUPAC name designating (3S) . In contrast, pregabalin-related intermediates such as (3R)-3-(aminomethyl)-5-methylhexanoic acid exist as the opposite enantiomer . The (S) configuration is critical for biological activity in the gabapentinoid class, where the (R)-enantiomer of pregabalin is significantly less potent at the α₂δ calcium channel subunit [1]. The target compound has one defined stereocenter and one undefined stereocenter (at the pyrrolidine 2-position), resulting in a diastereomeric mixture that may require additional chiral resolution depending on the intended application.

Chiral chemistry Enantiomeric purity Stereospecific synthesis

Regioisomeric Differentiation: Pyrrolidin-2-yl vs. Pyrrolidin-3-yl Linkage

The target compound incorporates a pyrrolidin-2-yl acetamido group (the acetamido linker is attached at the 2-position of the pyrrolidine ring), whereas commercially available analogs such as 5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid (CAS 1488940-21-1) feature a pyrrolidin-3-yl formamido linkage . These regioisomers differ in the position of the amide attachment to the pyrrolidine ring, which alters the spatial orientation of the hydrogen-bonding NH group and the basic nitrogen within the pyrrolidine ring. This positional difference affects the compound's conformational preferences and potential for target engagement, as the 2-substituted pyrrolidine places the basic amine in closer proximity to the hexanoic acid backbone compared to the 3-substituted analog [1]. The target compound also uses an acetamido spacer (two-carbon linker) rather than a formamido spacer (one-carbon linker), providing greater conformational flexibility.

Regioisomer specificity Structure-activity relationship Medicinal chemistry

Physicochemical Property Profile: Hydrogen-Bonding Capacity and Topological Polar Surface Area

The target compound possesses four hydrogen-bond donors and four hydrogen-bond acceptors, with a topological polar surface area (TPSA) of 78.4 Ų . In comparison, pregabalin (3-(aminomethyl)-5-methylhexanoic acid, MW 159.23) has three H-bond donors and three H-bond acceptors with a TPSA of 63.3 Ų [1]. The higher H-bond donor/acceptor count and larger TPSA of the target compound suggest reduced passive membrane permeability compared to pregabalin, which may be advantageous for peripherally restricted applications or may necessitate active transport mechanisms for CNS penetration. The compound also has eight rotatable bonds, indicating high conformational flexibility that could facilitate induced-fit binding to target proteins.

Drug-likeness Permeability Physicochemical properties

Purity Specifications and Analytical Characterization Availability

The target compound is commercially available at ≥95% purity from multiple suppliers, with analytical characterization data including InChI Key (KSBCIESMYXKZQB-YLIVSKOQSA-N), SMILES notation, and exact mass (306.1710204 g/mol) . This level of analytical documentation is comparable to that available for related compounds such as (3S)-5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride (CAS 1955485-28-5), which is also offered at ≥95% purity [1]. However, the target compound (CAS 1909301-35-4) has an MDL number (MFCD29055202) and PubChem CID (121553389), providing standardized identifiers that facilitate procurement and inventory management across multiple vendor platforms [2]. The availability of these identifiers ensures traceable sourcing and reduces the risk of receiving an incorrect regioisomer or salt form.

Quality control Analytical characterization Procurement specifications

Optimal Research and Industrial Application Scenarios for 5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic Acid Hydrochloride


Medicinal Chemistry: Pregabalin Analog Synthesis and SAR Exploration

The compound serves as a key intermediate or scaffold for generating pregabalin analogs with modified pharmacological profiles. The pyrrolidin-2-yl acetamido substitution at the 3-aminomethyl position introduces additional hydrogen-bonding capacity and steric bulk compared to pregabalin, which may alter α₂δ calcium channel binding affinity or introduce activity at alternative targets [1]. The hydrochloride salt form enables direct use in parallel synthesis workflows without additional salt conversion steps. Researchers can leverage the undefined stereocenter at the pyrrolidine 2-position to generate diastereomeric libraries for stereospecific SAR studies.

Pharmaceutical Development: Pre-formulation and Salt Screening Reference Standard

As a pre-formed hydrochloride salt with documented aqueous solubility advantages over free base analogs, this compound can serve as a reference standard in pre-formulation development programs for pregabalin-derived new chemical entities [2]. Its well-characterized physicochemical properties (TPSA 78.4 Ų, four H-bond donors/acceptors) provide a benchmark for comparing the drug-likeness of novel analogs, supporting candidate selection in early-stage drug discovery.

Analytical Chemistry: Chromatographic Method Development and Impurity Profiling

The compound's unique InChI Key (KSBCIESMYXKZQB-YLIVSKOQSA-N) and distinct retention characteristics relative to regioisomeric analogs (e.g., pyrrolidin-3-yl formamido derivatives) make it suitable as a reference standard for HPLC method development . It can be used to establish resolution between the target compound and its structural analogs, supporting purity assessment and impurity profiling in pharmaceutical quality control workflows.

Neuroscience Research: Tool Compound for Ion Channel Modulation Studies

Based on structural analogy to pregabalin, which binds the α₂δ subunit of voltage-gated calcium channels, this compound may serve as a tool for investigating structure-activity relationships at neuronal calcium channels [1]. The hydrochloride salt formulation ensures consistent solubility in electrophysiology buffers, while the pyrrolidine acetamide moiety provides a distinct pharmacophore that may differentiate its binding mode from pregabalin and gabapentin.

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